molecular formula C19H25ClF3N3O B15293200 3-Trifluoromethyl Hydroxychloroquine

3-Trifluoromethyl Hydroxychloroquine

Cat. No.: B15293200
M. Wt: 403.9 g/mol
InChI Key: DVMMXAFRGZWAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxychloroquine (HCQ) is a 4-aminoquinoline derivative primarily used for malaria, lupus, and rheumatoid arthritis due to its immunomodulatory and antiviral properties .

Properties

Molecular Formula

C19H25ClF3N3O

Molecular Weight

403.9 g/mol

IUPAC Name

2-[4-[[7-chloro-3-(trifluoromethyl)quinolin-4-yl]amino]pentyl-ethylamino]ethanol

InChI

InChI=1S/C19H25ClF3N3O/c1-3-26(9-10-27)8-4-5-13(2)25-18-15-7-6-14(20)11-17(15)24-12-16(18)19(21,22)23/h6-7,11-13,27H,3-5,8-10H2,1-2H3,(H,24,25)

InChI Key

DVMMXAFRGZWAHR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C(F)(F)F)Cl)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using trifluoromethyl trimethylsilane as the trifluoromethylating agent . The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of 3-Trifluoromethyl Hydroxychloroquine can be achieved through continuous-flow synthesis, which offers high yields and scalability. This method involves the nucleophilic substitution of chloropyridines promoted by dimethyl sulfoxide or catalyzed by 3,5-bis(trifluoromethyl)phenol .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethyl Hydroxychloroquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated quinoline derivatives, which exhibit enhanced pharmacological activities .

Comparison with Similar Compounds

Comparison of Hydroxychloroquine with Similar Compounds

The Pre-AndroCoV Trial (–8, 12–13) directly compared HCQ, nitazoxanide, and ivermectin in 585 early-stage COVID-19 patients. Key findings are summarized below:

Table 1: Pharmacological and Clinical Profiles of HCQ, Nitazoxanide, and Ivermectin

Parameter Hydroxychloroquine Nitazoxanide Ivermectin
Mechanism Endosomal pH alteration, immunomodulation Broad-spectrum antiviral via PKR-like ER kinase activation Binds host importin-α, inhibiting viral protein transport
Dosage (COVID-19) 400 mg/day × 5 days 500 mg BID × 6 days 0.2 mg/kg/day × 3 days
SARS-CoV-2 Clearance Median 7 days Median 7 days Median 7 days
Symptom Duration 8–10 days (including anosmia) 8–10 days 8–10 days
Hospitalization/Death 0% (n=159) 0% (n=357) 0% (n=110)
Post-COVID Syndrome Rate 2.5% 0.2% 4.5%
Key Limitations Cardiac risks (QTc prolongation) Gastrointestinal side effects Limited data in severe cases

Key Findings:

  • Efficacy : All three drugs showed similar outcomes in viral clearance, symptom resolution, and prevention of severe outcomes (hospitalization, death) when administered early .
  • Safety : HCQ was associated with a higher rate of post-COVID syndrome (2.5%) compared to nitazoxanide (0.2%), while ivermectin had the highest rate (4.5%) .
  • Synergy with Azithromycin : HCQ and ivermectin were often combined with azithromycin, which may enhance antiviral effects but raises cardiac risk concerns .

Structural and Functional Comparisons with Chloroquine

HCQ differs from chloroquine by a hydroxyl group, reducing toxicity while retaining antiviral activity. Evidence highlights:

  • Lysosomal Trapping : Both HCQ and chloroquine accumulate in lysosomes, but HCQ’s lower pKa (0.28 vs. chloroquine’s 0.35) results in slower cellular uptake and milder side effects .

Emerging Modifications and Analogs

  • Enhanced Lipophilicity : Trifluoromethyl groups increase membrane permeability and target binding in PNMT inhibitors .
  • Binding Energy Improvements: Chitosan-zinc-ligated HCQ showed stronger inhibition of trypanothione reductase (−9.17 kcal/mol) compared to unmodified HCQ (−5.96 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.